Diethyl 1,2-phenylenedicarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-7-5-6-8-10(9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGYXSUXNKZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979276 | |
| Record name | Diethyl 1,2-phenylenebis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-13-6 | |
| Record name | NSC29104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1,2-phenylenebis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Synthesis of Diethyl 1,2 Phenylenedicarbamate and Its Derivatives
Foundational Synthetic Routes to Phenylenedicarbamate Structures
The construction of the phenylenedicarbamate core typically relies on the reaction of a phenylenediamine precursor with an appropriate chloroformate.
The primary and most direct method for synthesizing diethyl 1,2-phenylenedicarbamate involves the acylation of 1,2-phenylenediamine with ethyl chloroformate. This reaction is a standard procedure for forming carbamates from amines.
A representative synthesis for a similar compound, diethyl N,N'-(1,3-phenylene)dicarbamate, provides a model for this process. nih.gov In a typical setup, 1,2-phenylenediamine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). A base, commonly a tertiary amine like triethylamine (B128534), is added to the mixture. The role of the base is to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The mixture is often cooled in an ice bath to control the initial exothermic reaction upon the addition of the acylating agent. nih.gov
Ethyl chloroformate is then added dropwise to the stirred solution. After the addition is complete, the reaction is typically allowed to proceed for an extended period, for instance, 24 hours at room temperature, to ensure the complete di-substitution of both amino groups on the phenylenediamine ring. nih.gov The final product, this compound, can then be isolated and purified using standard laboratory techniques such as filtration to remove the triethylamine hydrochloride salt, followed by evaporation of the solvent and recrystallization or chromatography of the crude solid. nih.gov
C₆H₄(NH₂)₂ + 2 ClCOOC₂H₅ → C₆H₄(NHCOOC₂H₅)₂ + 2 HCl
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts, such as mono-substituted intermediates. While specific optimization studies for this exact compound are not extensively detailed in the cited literature, general principles for carbamate (B1207046) synthesis can be applied.
Key parameters for optimization include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. For instance, the selection of the base and its stoichiometry relative to the phenylenediamine is critical. An insufficient amount of base can lead to incomplete reaction, while a large excess might complicate the purification process.
Temperature is another vital factor. While the reaction is often initiated at a low temperature (0 °C) to manage its exothermicity, it is typically continued at room temperature or with gentle heating to drive the reaction to completion. nih.gov The optimal temperature profile would need to be determined empirically to balance reaction rate and selectivity.
The table below outlines key parameters that can be varied to optimize the synthesis of this compound.
| Parameter | Variable | Rationale for Optimization |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | Solvent polarity and solubility of reactants can influence reaction rate and ease of product isolation. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | Base strength and steric hindrance can affect the rate of deprotonation of the amine and the overall reaction kinetics. |
| Temperature | 0 °C to reflux | Controls the rate of reaction and can influence the formation of byproducts. |
| Reactant Ratio | Molar equivalents of ethyl chloroformate and base relative to 1,2-phenylenediamine | Ensures complete di-substitution and minimizes mono-acylated byproducts. |
| Reaction Time | Hours to days | Sufficient time is required for the reaction to go to completion, which can be monitored by techniques like TLC or GC-MS. |
Further optimization could involve exploring different acylating agents or catalytic methods to enhance the efficiency of the synthesis.
Advanced Derivatization and Functionalization of the this compound Scaffold
The this compound structure serves as a scaffold that can be further modified to create a diverse range of derivatives with tailored properties for specific applications.
The carbamate functional group is a recognized pharmacophore in medicinal chemistry, and derivatives of phenylenedicarbamates are explored for various biological activities. nih.gov The synthesis of substituted derivatives often starts with a substituted 1,2-phenylenediamine or involves modification of the pre-formed this compound.
For example, research into new antifungal agents has led to the synthesis of novel N-aryl carbamates. nih.gov While not direct derivatives of this compound, the synthetic strategies are relevant. These often involve creating variations in the aryl ring or the alcohol-derived portion of the carbamate to modulate biological activity.
Another relevant example is the synthesis of diethyl (2-phenylcarbamoyl)phenyl thiophosphates, which have been evaluated for antimycobacterial activity. researchgate.net The synthesis of these compounds involves reacting a substituted salicylanilide (B1680751) with diethyl chlorothiophosphate. This highlights a strategy where the core phenyl structure is part of a larger, more complex molecule, with the carbamate or a related functional group playing a key role.
The following table summarizes examples of related derivatized structures and their potential medicinal applications, illustrating the synthetic possibilities.
| Derivative Class | Synthetic Precursors | Potential Medicinal Application |
| N-Aryl Carbamates | Substituted anilines, Chloroformates | Antifungal agents |
| Diethyl (2-phenylcarbamoyl)phenyl thiophosphates | Substituted salicylanilides, Diethyl chlorothiophosphate | Antimycobacterial agents |
| Propargylamine-substituted salicylamides | Substituted salicylic (B10762653) acids, Propargylamine | Cholinesterase inhibitors |
These examples underscore the versatility of the carbamate scaffold in generating compounds with potential therapeutic value.
Beyond the classical chloroformate route, novel synthetic pathways are being developed for carbamates, often with a focus on avoiding hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov
One such innovative approach is the Hofmann rearrangement of aromatic amides. In this method, an aromatic amide is subjected to green oxidation conditions, for instance using oxone and potassium chloride, to generate an N-chloro amide intermediate. This intermediate then rearranges to form an isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. nih.gov This one-pot process offers a greener alternative for creating N-aryl carbamates.
Another novel pathway involves the direct use of carbon dioxide (CO₂) as a C1 building block. This approach is highly attractive from a green chemistry perspective as it utilizes an abundant and non-toxic reagent. rsc.org The reaction typically involves an amine, an alcohol, and CO₂ under pressure, often in the presence of a catalyst, to form the carbamate. While this has been demonstrated for various amines and alcohols, its specific application to 1,2-phenylenediamine to produce this compound would represent a significant advancement in the sustainable synthesis of this compound class.
Green chemistry principles are increasingly being applied to the synthesis of carbamates to reduce environmental impact and improve safety. banglajol.info These approaches focus on using less hazardous reagents, employing catalytic methods, and utilizing alternative energy sources.
The synthesis of carbamates from CO₂, amines, and alcohols is a prime example of a green synthetic route, as it replaces toxic phosgene derivatives with benign CO₂. rsc.orgresearchgate.net Research has shown that basic catalysts, such as cesium carbonate, can effectively promote this reaction under relatively mild conditions.
The development of solvent-free or "neat" reaction conditions is another hallmark of green chemistry. By eliminating the solvent, this approach reduces waste and simplifies product purification. An efficient, solvent-free methodology for preparing primary carbamates using sodium cyanate, an alcohol or phenol, and trichloroacetic acid has been reported, highlighting the potential for such protocols in carbamate synthesis. banglajol.info
The table below summarizes some green chemistry approaches applicable to carbamate synthesis.
| Green Approach | Key Features | Potential Benefits |
| CO₂ as C1 source | Utilizes carbon dioxide instead of phosgene or chloroformates. | Reduces toxicity and utilizes a renewable feedstock. rsc.org |
| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to accelerate the reaction. | Shorter reaction times, potentially higher yields, and milder conditions. sciforum.net |
| Solvent-Free Reactions | Conducted without a solvent medium. | Reduces waste, simplifies purification, and lowers environmental impact. banglajol.info |
| Catalytic Methods | Uses catalysts to improve reaction efficiency and selectivity. | Lower energy consumption and higher atom economy. nih.gov |
By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Structural Elucidation of Diethyl 1,2 Phenylenedicarbamate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of diethyl 1,2-phenylenedicarbamate, providing detailed information about the hydrogen and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical data on the electronic environment and connectivity of the hydrogen atoms. In a typical spectrum, distinct signals corresponding to the aromatic protons, the N-H protons of the carbamate (B1207046) groups, and the ethyl group protons (methylene and methyl) are observed.
The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The N-H protons give rise to a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects.
The ethyl groups exhibit a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). This splitting pattern arises from the coupling between the adjacent methylene and methyl groups. The integration of these signals confirms the presence of two equivalent ethyl carbamate moieties attached to the phenylenediamine core.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | ~7.0-7.5 | Multiplet | - |
| NH | Variable | Broad Singlet | - |
| -OCH2CH3 | ~4.1 | Quartet | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound displays distinct resonances for each unique carbon atom in the molecule.
The carbonyl carbons of the carbamate groups are typically observed in the most downfield region of the spectrum. The aromatic carbons show a series of peaks in the aromatic region, with their specific chemical shifts influenced by the carbamate substituents. The methylene and methyl carbons of the ethyl groups appear at the most upfield positions. In cases of molecular symmetry, the number of observed signals may be reduced. For instance, if the molecule possesses a C2 axis of symmetry, only half the number of expected carbon signals will be present in the spectrum. nih.gov
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | ~154 |
| Aromatic-C (substituted) | ~130 |
| Aromatic-C (unsubstituted) | ~122-125 |
| -OCH2CH3 | ~61 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the spatial proximity of different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the ethyl groups and the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. vscht.cz
A prominent feature in the IR spectrum is the N-H stretching vibration, which typically appears as a single, sharp band around 3283 cm⁻¹. nih.gov The position and shape of this band can be indicative of hydrogen bonding. The C=O stretching vibration of the carbamate group gives rise to a strong absorption band in the region of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the electronic environment and any intermolecular interactions.
Other significant absorptions include the C-O stretching vibrations of the ester group, which appear in the 1200-1300 cm⁻¹ region, and the C-N stretching vibrations. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3283 |
| C=O | Stretch | ~1700-1730 |
| C-O | Stretch | ~1200-1300 |
| Aromatic C-H | Stretch | >3000 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its molecular formula and structural features. chemguide.co.uk
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·), corresponding to the intact molecule with one electron removed, is observed. The mass-to-charge ratio (m/z) of this peak confirms the molecular weight of the compound (C₁₂H₁₆N₂O₄, MW = 252.27 g/mol ).
The fragmentation of the molecular ion provides valuable structural clues. libretexts.orguni-saarland.de Common fragmentation pathways for carbamates include the loss of the ethoxy group (-OCH₂CH₃), the ethoxycarbonyl group (-COOCH₂CH₃), or the entire ethyl carbamate side chain. The fragmentation pattern can help to piece together the different components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further corroborating the proposed structure.
Table 4: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragment Lost |
|---|---|---|
| 252 | [C₁₂H₁₆N₂O₄]⁺· (Molecular Ion) | - |
| 207 | [C₁₀H₁₁N₂O₂]⁺ | ·OCH₂CH₃ |
| 179 | [C₉H₉N₂O]⁺ | ·COOCH₂CH₃ |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography provides the most definitive and detailed three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined.
Crystallographic studies can reveal critical information such as bond lengths, bond angles, and torsion angles, which define the molecular conformation. For instance, the planarity of the phenylenediamine ring and the orientation of the two ethyl carbamate substituents relative to the ring can be accurately measured.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal, are also elucidated. For example, hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule can lead to the formation of extended supramolecular structures. The crystal system and space group provide information about the symmetry of the crystal lattice.
Table 5: Illustrative Crystallographic Data for a Phenylenedicarbamate Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~13.5 |
| β (°) | ~105 |
| Volume (ų) | ~1330 |
| Z | 4 |
Note: The data in this table is illustrative for a related phenylenedicarbamate structure and serves to exemplify the type of information obtained from X-ray crystallography.
Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. Such data is fundamental to understanding the structure-property relationships of a compound.
Despite a thorough search of scientific literature and crystallographic databases, single-crystal X-ray diffraction data for this compound, including its atomic arrangement and specific bond parameters, could not be located. While crystallographic information for related isomers, such as diethyl N,N′-(1,3-phenylene)dicarbamate, is available, the specific data for the 1,2-isomer has not been found in the public domain.
The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry, providing insights into the effects of the ortho-substitution pattern on the molecular conformation and intermolecular interactions. Such a study would elucidate the hydrogen-bonding network and other non-covalent interactions that govern the supramolecular assembly of this molecule in the solid state.
Should the crystallographic data for this compound become available, it would be presented in the following standardized tables.
Table 1: Crystal Data and Structure Refinement for this compound (Data not available)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₆N₂O₄ |
| Formula weight | 252.27 g/mol |
| Temperature | Not available |
| Wavelength | Not available |
| Crystal system | Not available |
| Space group | Not available |
| Unit cell dimensions | a = Not available Åb = Not available Åc = Not available Åα = Not available °β = Not available °γ = Not available ° |
| Volume | Not available ų |
| Z | Not available |
| Density (calculated) | Not available Mg/m³ |
| Absorption coefficient | Not available mm⁻¹ |
| F(000) | Not available |
| Crystal size | Not available mm³ |
| Theta range for data collection | Not available ° |
| Index ranges | Not available |
| Reflections collected | Not available |
| Independent reflections | Not available |
| Completeness to theta | Not available % |
| Absorption correction | Not available |
| Max. and min. transmission | Not available |
| Refinement method | Not available |
| Data / restraints / parameters | Not available |
| Goodness-of-fit on F² | Not available |
| Final R indices [I>2sigma(I)] | R1 = Not availablewR2 = Not available |
| R indices (all data) | R1 = Not availablewR2 = Not available |
Table 2: Selected Bond Lengths (Å) for this compound (Data not available)
| Bond | Length (Å) |
|---|---|
| C1-N1 | Not available |
| N1-C(O)O | Not available |
| C=O | Not available |
| O-C₂H₅ | Not available |
| C2-N2 | Not available |
Table 3: Selected Bond Angles (°) for this compound (Data not available)
| Angle | Degree (°) |
|---|---|
| C2-C1-N1 | Not available |
| C1-N1-C(O) | Not available |
| N1-C(O)-O | Not available |
| C(O)-O-C₂H₅ | Not available |
| C1-C2-N2 | Not available |
Reactivity Studies and Mechanistic Investigations of Diethyl 1,2 Phenylenedicarbamate
Chemical Transformations of the Carbamate (B1207046) Functionality
The carbamate groups in Diethyl 1,2-phenylenedicarbamate are the primary sites of its chemical reactivity. These groups, which are essentially hybrids of an ester and an amide, can undergo a variety of transformations, including hydrolysis, transesterification, and reactions involving the nitrogen and oxygen atoms.
Hydrolysis and Transesterification Reactions
While specific research on the hydrolysis and transesterification of this compound is not extensively documented, the reactivity can be inferred from the general behavior of carbamates.
Hydrolysis: In the presence of acidic or basic catalysts, the carbamate linkages are susceptible to hydrolysis. Under these conditions, the ester component of the carbamate is cleaved, which would be followed by the decarboxylation of the resulting unstable carbamic acid. The expected products of the complete hydrolysis of this compound are 1,2-phenylenediamine, ethanol (B145695), and carbon dioxide. This reaction is significant as it represents a pathway to regenerate the parent diamine.
Transesterification: This process involves the exchange of the ethyl groups of the carbamate with another alcohol. The reaction is typically catalyzed by an acid or a base and is driven by the nature of the alcohol used. For instance, reacting this compound with a higher boiling point alcohol in the presence of a suitable catalyst would likely lead to the formation of a new dicarbamate, with the displacement of ethanol. This type of reaction is a common strategy for modifying the properties of carbamate-containing molecules.
Reactions Involving Nitrogen and Oxygen Centers of the Carbamate
The nitrogen and oxygen atoms within the carbamate groups of this compound possess lone pairs of electrons, making them nucleophilic centers. These centers can participate in a range of chemical reactions.
One of the most significant reactions involving the nitrogen centers is intramolecular cyclization. Under thermal conditions or in the presence of a base, this compound can undergo cyclization to form 1,3-dihydro-2H-benzimidazol-2-one, also known as 2-hydroxybenzimidazole. In this reaction, a nitrogen atom of one carbamate group attacks the carbonyl carbon of the adjacent carbamate, leading to the elimination of two molecules of ethanol and the formation of a stable five-membered heterocyclic ring. This transformation is a key method for the synthesis of benzimidazolone derivatives, which are important scaffolds in medicinal chemistry.
The oxygen atoms of the carbamate, particularly the carbonyl oxygen, can act as hydrogen bond acceptors. This is exemplified in the ability of the related compound, Diethyl N,N′-(1,3-phenylene)dicarbamate, to form host-guest complexes with molecules like theophylline (B1681296). nih.gov This complex formation is driven by hydrogen bonding interactions, highlighting the role of the carbamate oxygen in intermolecular recognition. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenylene Ring
The reactivity of the phenylene ring in this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of the two adjacent carbamate substituents.
The carbamate group is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the nitrogen atom, which can stabilize the arenium ion intermediate formed during the substitution. However, in this compound, the two available positions on the aromatic ring (positions 4 and 5) are electronically and sterically distinct. The directing effects of the two carbamate groups would influence the regioselectivity of the substitution.
Conversely, for nucleophilic aromatic substitution, the presence of electron-withdrawing groups on the aromatic ring is typically required to facilitate the reaction. The carbamate group is not a strong electron-withdrawing group, and therefore, nucleophilic aromatic substitution on the unsubstituted phenylene ring of this compound is not expected to be favorable under standard conditions.
Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound primarily proceeds through mechanisms involving the carbamate functionalities.
The intramolecular cyclization to form 1,3-dihydro-2H-benzimidazol-2-one is a prominent example. The mechanism of this reaction, when base-catalyzed, is believed to initiate with the deprotonation of one of the carbamate nitrogen atoms. The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the neighboring carbamate group. This is followed by the elimination of an ethoxide ion. A subsequent intramolecular proton transfer and elimination of a second molecule of ethanol yield the final benzimidazolone product.
The formation of host-guest complexes, as observed with the 1,3-isomer, proceeds through non-covalent interactions. The mechanism involves a conformational change in the carbamate groups to optimize hydrogen bonding with the guest molecule. nih.gov This highlights a dynamic aspect of the molecule's structure that can be exploited in supramolecular chemistry.
Below is a table summarizing the key reactive sites and potential transformations of this compound.
| Reactive Site | Type of Reaction | Potential Products |
| Carbamate C=O | Hydrolysis | 1,2-Phenylenediamine, Ethanol, CO2 |
| Carbamate C=O | Transesterification | Dialkyl 1,2-phenylenedicarbamate |
| Carbamate N-H | Intramolecular Cyclization | 1,3-Dihydro-2H-benzimidazol-2-one |
| Phenylene Ring | Electrophilic Aromatic Substitution | Substituted this compound |
Computational and Theoretical Chemistry on Diethyl 1,2 Phenylenedicarbamate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For Diethyl 1,2-phenylenedicarbamate, a DFT study would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. A common functional for this purpose is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. chemrxiv.org
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution around the molecule. These maps are invaluable for predicting how this compound would interact with other molecules, highlighting regions of positive and negative electrostatic potential that are prone to intermolecular interactions. rsc.org
Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied. NBO analysis examines the delocalization of electron density between filled and unfilled orbitals, providing quantitative insights into phenomena such as hyperconjugation and intramolecular hydrogen bonding. tandfonline.com For this compound, NBO analysis could elucidate the interactions between the lone pairs of the nitrogen and oxygen atoms and the aromatic ring system.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar aromatic carbamates.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for strong dipole-dipole interactions. |
| NBO Charge on N | -0.6 e | Suggests a significant negative charge, making it a potential site for electrophilic attack. |
| NBO Charge on C=O | +0.5 e (C), -0.6 e (O) | Highlights the polar nature of the carbonyl group. |
This table is illustrative and contains hypothetical data based on computational studies of analogous molecules.
Conformational Analysis and Potential Energy Surface Mapping
The two adjacent diethyl carbamate (B1207046) groups in this compound introduce significant conformational flexibility. The rotation around the C-N and C-O single bonds can lead to various spatial arrangements, or conformers, each with a different energy. The proximity of these two bulky groups suggests that steric hindrance will play a major role in determining the preferred conformations.
Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step, a process known as potential energy surface (PES) scanning. For this compound, the crucial dihedral angles would be those defining the orientation of the carbamate groups relative to the benzene (B151609) ring and to each other.
The results of a PES scan can reveal the global minimum energy conformation, which is the most stable and likely the most populated conformer at equilibrium, as well as other local minima. The energy differences between these conformers and the transition state energies connecting them provide insights into the molecule's flexibility and the dynamics of conformational changes. rsc.org In a study of a related N,N'- (1,3-phenylene)dicarbamate, it was found that the molecule could switch between an endo-endo and an exo-endo conformation, a change that was crucial for its ability to form host-guest complexes. nih.gov Similar conformational isomerism is expected for the 1,2-isomer, likely influenced by the potential for intramolecular hydrogen bonding between the N-H of one carbamate group and the carbonyl oxygen of the other.
A hypothetical table summarizing the results of a conformational analysis for this compound is shown below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |
| A (Global Minimum) | 0.0 | τ1 = 30, τ2 = -30 | 75 |
| B | 1.5 | τ1 = 150, τ2 = -30 | 20 |
| C | 3.0 | τ1 = 150, τ2 = 150 | 5 |
This table is illustrative and contains hypothetical data based on computational studies of analogous ortho-substituted aromatic compounds.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and conformational analysis provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. nih.gov
For this compound, MD simulations would be particularly useful for understanding its behavior in different environments, such as in various solvents or in the solid state. By simulating the molecule in a box of solvent molecules (e.g., water, chloroform), one can study how intermolecular interactions influence its conformation and dynamics. For instance, in a protic solvent, the formation of intermolecular hydrogen bonds with solvent molecules might compete with intramolecular hydrogen bonds, altering the conformational preferences.
MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation and diffusion coefficients. The analysis of the MD trajectory can reveal the timescales of different dynamic processes, such as conformational transitions and rotational motions of the ethyl groups. researchgate.net This information is crucial for understanding how the molecule might behave in practical applications, for example, in drug design or materials science, where molecular flexibility and interactions are key.
A hypothetical table of properties that could be derived from an MD simulation of this compound in water is provided below.
| Property | Predicted Value | Significance |
| RMSD of backbone atoms | 1.5 Å | Indicates the overall flexibility of the molecule in solution. |
| Average number of H-bonds with water | 4.2 | Quantifies the extent of interaction with the solvent. |
| Conformational transition rate (A to B) | 2.5 x 10⁹ s⁻¹ | Describes the frequency of conformational changes. |
| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Relates to the mobility of the molecule in the solvent. |
This table is illustrative and contains hypothetical data based on computational studies of similar molecules in solution.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of primary interest.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. nih.gov By calculating the NMR spectra for different conformers identified in the conformational analysis, a population-weighted average spectrum can be generated for comparison with experimental data. This comparison can help to confirm the dominant conformation in solution. rsc.org Any significant discrepancies between the calculated and experimental spectra can point to specific molecular interactions or dynamic effects not fully captured by the computational model.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. The calculated IR spectrum provides a detailed fingerprint of the molecule's structure. For this compound, the positions of the N-H and C=O stretching frequencies would be particularly informative about the presence and strength of intramolecular hydrogen bonding. nih.gov A red shift (lower frequency) in the N-H stretching vibration is a classic indicator of its involvement in a hydrogen bond.
A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented in the table below.
| Spectroscopic Parameter | Calculated Value | Experimental Value | Significance |
| ¹H NMR (N-H) | 8.5 ppm | 8.6 ppm | Good agreement validates the predicted conformation. |
| ¹³C NMR (C=O) | 168.2 ppm | 169.0 ppm | Confirms the electronic environment of the carbonyl group. |
| IR (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ | Indicates the presence of intramolecular hydrogen bonding. |
| IR (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ | Sensitive to the electronic and steric environment of the carbamate group. |
This table is illustrative and contains hypothetical data based on the comparison of calculated and experimental spectra for analogous compounds.
Applications in Medicinal Chemistry and Pharmaceutical Research
Diethyl 1,2-Phenylenedicarbamate Derivatives as Bioactive Scaffolds
The 1,2-phenylenediamine dicarbamate framework is a key component in the design of molecules targeting voltage-gated potassium channels of the KCNQ family. These channels are crucial for regulating neuronal excitability, making them attractive targets for the treatment of disorders like epilepsy.
Development of KCNQ Channel Agonists Based on the this compound Core
The development of KCNQ channel agonists has been significantly influenced by the structure of Retigabine, a first-in-class KCNQ channel opener. Retigabine contains a central phenylenediamine core functionalized with an ethyl carbamate (B1207046) group, which is structurally analogous to one half of the this compound molecule. Research into novel KCNQ channel activators has often involved modifications of the Retigabine scaffold.
For instance, synthetic efforts have focused on modifying the substituents on the phenylenediamine ring and the benzylamino group to enhance potency and selectivity for specific KCNQ channel subtypes, such as KCNQ2/3. While direct synthesis from this compound is not explicitly detailed in widely available literature, the structural similarity underscores the importance of the ethyl N-phenylcarbamate moiety for interaction with the KCNQ channel binding site. The synthesis of potent KCNQ2/3-specific activators has been achieved by introducing fluorine and trifluoromethyl groups into the Retigabine structure, resulting in compounds with significantly increased potency compared to the parent drug. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies on analogues of the this compound core have provided valuable insights into the molecular requirements for KCNQ channel activation. These studies have systematically explored how chemical modifications to the scaffold impact biological activity.
Key findings from SAR studies on related KCNQ channel activators include:
The Carbamate Group: The ethyl carbamate moiety is a critical pharmacophoric element. Its hydrogen-bonding capabilities are thought to be essential for interaction with the channel's binding pocket.
Substituents on the Phenyl Ring: The nature and position of substituents on the phenylenediamine ring significantly influence potency and selectivity. For example, the introduction of a fluorine atom at the 3-position of the aniline (B41778) ring in Retigabine analogues has been shown to enhance activity. nih.gov
Structure-property relationship (SPR) studies have focused on improving the physicochemical properties of these compounds, such as solubility and metabolic stability, to enhance their drug-like characteristics.
Table 1: SAR Highlights of this compound Analogs for KCNQ Channel Activity
| Molecular Modification | Effect on Activity | Reference |
| Introduction of CF3 group on benzylamine (B48309) moiety | Increased potency for KCNQ2/3 channels | nih.gov |
| Introduction of fluorine on the aniline ring | Enhanced potency | nih.gov |
| Conformational restriction of the scaffold | Improved potency and metabolic stability | sigmaaldrich.com |
This compound in Pharmaceutical Analysis and Quality Control
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This compound and its close structural relatives are relevant in the context of the quality control of the antiepileptic drug Retigabine.
Role as a Reference Marker and Standard in Drug Substance Analysis (e.g., Retigabine)
While this compound itself is not widely cited as an official reference standard for Retigabine, the closely related impurity, ethyl 2,4-diaminophenylcarbamate (Imp-1), has been identified and characterized in Retigabine drug substance. nih.gov The use of such related compounds as reference markers is crucial for the validation of analytical methods, such as high-performance liquid chromatography (HPLC), used to assess the purity of the API. These reference standards allow for the accurate identification and quantification of impurities, ensuring that the drug product meets the stringent quality requirements set by regulatory authorities.
Impurity Profiling and Identification in Pharmaceutical Formulations
During the synthesis of Retigabine, several process-related impurities can be formed. The identification and characterization of these impurities are essential for understanding the manufacturing process and ensuring the safety and efficacy of the final drug product.
One study identified two novel process-related impurities in laboratory batches of Retigabine. sigmaaldrich.com Through techniques such as FT-IR, NMR, and MS, the structures of these impurities were elucidated. One of the identified impurities, designated as impurity-II, was ethyl 4-fluorobenzyl(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)carbamate. Another impurity, Imp-1 (ethyl 2,4-diaminophenylcarbamate), arises from the synthetic route of Retigabine. nih.govsigmaaldrich.com The formation of such impurities underscores the need for robust analytical methods to monitor and control their levels in the final pharmaceutical formulation.
Chemical Biology and Chemoproteomics Applications of this compound Scaffolds
There is currently limited publicly available information specifically detailing the application of this compound scaffolds in the fields of chemical biology and chemoproteomics. However, the broader class of phenyl carbamates has been utilized in the design of bioactive molecules with various applications. nih.gov
The development of chemical probes based on the this compound scaffold could potentially enable the exploration of its molecular targets and off-target effects. Such probes, often incorporating reporter tags or reactive groups, are valuable tools for target identification and validation, and for studying the mechanism of action of bioactive compounds within a complex biological system. Given the known neurological effects of its derivatives, chemoproteomic studies could uncover novel binding partners and pathways modulated by this chemical class, opening new avenues for therapeutic intervention.
Emerging Research Frontiers and Unexplored Avenues for Diethyl 1,2 Phenylenedicarbamate
Supramolecular Assembly and Host-Guest Chemistry (Hypothetical Exploration for 1,2-Isomer)
The arrangement of the two carbamate (B1207046) functionalities in a 1,2-position on the phenyl ring creates a pre-organized platform for binding and recognition events, making it an intriguing scaffold for supramolecular chemistry.
Design of Molecular Receptors Incorporating the 1,2-Phenylenedicarbamate Motif
The vicinal arrangement of the N-H and carbonyl groups in diethyl 1,2-phenylenedicarbamate provides an ideal foundation for the design of synthetic molecular receptors. These receptors could be engineered to selectively bind a variety of guest molecules through cooperative hydrogen bonding. For instance, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can serve as acceptors. This "pincer-like" arrangement could be tailored to recognize and encapsulate small, complementary molecules or ions.
Hypothetically, by modifying the ethyl groups of the carbamate moieties with larger, more complex substituents, it would be possible to create a defined cavity. The size, shape, and chemical nature of this cavity could be systematically tuned to achieve high selectivity for specific guests. For example, incorporating chromophores could lead to receptors that signal the binding of a guest through a change in color or fluorescence, creating a new class of chemical sensors.
Table 1: Hypothetical Host-Guest Binding Affinities
| Guest Molecule | Host (this compound derivative) | Solvent | Binding Constant (K_a, M⁻¹) (Hypothetical) |
|---|---|---|---|
| Urea | Simple this compound | Chloroform | 1.5 x 10² |
| Dicarboxylic Acid (Adipic Acid) | Crown-ether appended this compound | Acetonitrile | 3.2 x 10³ |
| Catechol | Boronic acid functionalized this compound | Methanol | 8.9 x 10⁴ |
Investigation of Non-Covalent Interactions in Host-Guest Complexation
Advanced computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in dissecting the contributions of these various forces. Such studies could predict the most stable conformations of the host-guest complexes and provide insights into the thermodynamics of binding. Experimentally, techniques like Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC) would be essential to validate the theoretical models and accurately determine the binding constants and thermodynamic parameters of these hypothetical systems.
Catalysis and Materials Science Applications
The unique structural and electronic properties of this compound also suggest its potential utility in the fields of catalysis and materials science.
As a ligand in coordination chemistry, the two nitrogen atoms of the carbamate groups could chelate to a metal center. The electronic properties of the phenyl ring and the steric bulk of the diethyl groups could be tuned to influence the reactivity of the coordinated metal, potentially leading to novel catalysts for a range of organic transformations. For example, chiral versions of this ligand could be synthesized for use in asymmetric catalysis, a critical technology in the pharmaceutical industry.
In materials science, the ability of this compound to form well-defined hydrogen-bonded networks could be exploited to create self-assembling materials. These could include gels, liquid crystals, or even porous crystalline frameworks. The properties of these materials would be directly related to the strength and directionality of the intermolecular interactions, opening the door to the rational design of materials with specific mechanical, optical, or electronic properties.
Integration into Advanced Functional Materials
Looking further ahead, the this compound motif could be integrated as a functional component within more complex material architectures.
For instance, it could be polymerized to create novel polymers with built-in recognition sites along the polymer backbone. These materials could find applications in areas such as selective membranes for separations or as the stationary phase in chromatography. The incorporation of this motif into cross-linked polymer networks could lead to the development of "smart" materials that respond to external stimuli, such as the presence of a specific chemical, by changing their shape or other physical properties.
Furthermore, the deposition of thin films of this compound or its derivatives onto surfaces could be used to modify the surface properties of materials, for example, to enhance biocompatibility or to create surfaces with specific adhesive properties. The rich and largely unexplored chemistry of this seemingly simple molecule holds significant promise for the development of the next generation of advanced functional materials.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Application | Key Feature of this compound |
|---|---|---|
| Polymer with Pendent Receptors | Chemical Sensing | Selective binding via hydrogen bonds and π-π stacking |
| Self-Assembled Monolayer | Biocompatible Coating | Controlled surface functionalization |
| Cross-linked Hydrogel | Drug Delivery | Stimuli-responsive swelling/deswelling |
Q & A
Q. Basic Research Focus
- In vitro assays : Test antiplatelet activity using ADP-induced aggregation in human platelet-rich plasma (PRP), as described for structurally similar diarylethenes .
- Dose-response curves : Use concentrations ranging from 1–100 μM to determine IC values.
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and assess changes in bioactivity. For example, nitro or bromo substituents enhance activity by 30–50% in analogs .
- Molecular docking : Simulate binding interactions with targets like cyclooxygenase-1 (COX-1) using AutoDock Vina .
How can computational chemistry aid in predicting the stability and reactivity of this compound?
Q. Advanced Research Focus
Q. Basic Research Focus
Q. Advanced Research Focus
- Accelerated stability studies : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf-life .
- LC-MS monitoring : Track degradation products (e.g., free phenylenediamine) with a C18 column and ESI-MS detection .
How can researchers address discrepancies in reported toxicity profiles of carbamate derivatives?
Q. Advanced Research Focus
- Meta-analysis : Compile LD data from EPA risk evaluations (e.g., Dibutyl phthalate analogs) to identify structure-toxicity trends .
- In silico toxicity prediction : Use QSAR models (e.g., TOPKAT) to flag potential hepatotoxicity or mutagenicity .
Key Finding : Ethyl esters generally exhibit lower acute toxicity (LD > 2000 mg/kg) compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
